molecular formula C19H21N5O2 B2955858 1-(4-methylphenyl)-5-[2-oxo-2-(piperidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 841212-02-0

1-(4-methylphenyl)-5-[2-oxo-2-(piperidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2955858
CAS No.: 841212-02-0
M. Wt: 351.41
InChI Key: CHWZSOWBUZHUHW-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-5-[2-oxo-2-(piperidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyrazolo[3,4-d]pyrimidin-4-one core, which is known for its diverse biological activities

Preparation Methods

The synthesis of 1-(4-methylphenyl)-5-[2-oxo-2-(piperidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[3,4-d]pyrimidin-4-one core, followed by the introduction of the 4-methylphenyl and piperidin-1-yl groups. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product’s purity and yield. Industrial production methods may involve optimizing these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-(4-methylphenyl)-5-[2-oxo-2-(piperidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

1-(4-methylphenyl)-5-[2-oxo-2-(piperidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study various biological processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-5-[2-oxo-2-(piperidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(4-methylphenyl)-5-[2-oxo-2-(piperidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be compared with other similar compounds, such as:

    Pyrazolo[3,4-d]pyrimidin-4-one derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Piperidin-1-yl derivatives: Compounds with a piperidin-1-yl group exhibit similar chemical reactivity but may have different biological activities depending on the other functional groups present.

    4-methylphenyl derivatives: These compounds have a 4-methylphenyl group, which can influence their chemical stability and reactivity.

Properties

IUPAC Name

1-(4-methylphenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-14-5-7-15(8-6-14)24-18-16(11-21-24)19(26)23(13-20-18)12-17(25)22-9-3-2-4-10-22/h5-8,11,13H,2-4,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWZSOWBUZHUHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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